(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride
Description
The compound "(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride" is a bicyclic amino acid derivative characterized by a constrained [2.1.1] azabicyclo ring system. The stereochemistry (1S,4R,5R) and the methyl substituent at position 5 contribute to its unique physicochemical and biological properties. This compound is commonly used in pharmaceutical research as a rigid scaffold to mimic peptide conformations or enhance metabolic stability in drug candidates .
Properties
IUPAC Name |
(1S,4R,5R)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-4-5-2-7(4,6(9)10)8-3-5;/h4-5,8H,2-3H2,1H3,(H,9,10);1H/t4-,5+,7+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMCAYXEPHCFKU-QXRFUWKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC1(NC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@@]1(NC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical Cyclization of Cyclobutene Precursors
The foundational approach to the 2-azabicyclo[2.1.1]hexane system involves photochemical [2+2] cycloaddition reactions. cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride (7 ) serves as a critical precursor, synthesized via ultraviolet irradiation of maleic anhydride derivatives. This method capitalizes on the strain inherent to cyclobutene rings, which facilitates subsequent ring-opening and functionalization. For the 5-methyl variant, methyl-substituted maleic anhydride derivatives are employed to introduce the substituent at the C-5 position prior to cyclization.
Stereoselective Electrophilic Additions
A pivotal advancement involves the stereoselective addition of phenylselenyl bromide to cyclobutene dicarbamates. Treatment of 16 (derived from 7 ) with PhSeBr induces trans-diaxial addition across the cyclobutene double bond, yielding 17a with >95% diastereomeric excess. The selenyl group acts as a transient directing group, enabling regioselective ring closure. Sodium hydride-mediated elimination of HSePh generates the bicyclic amine 18 , establishing the 2-azabicyclo[2.1.1]hexane skeleton.
Functional Group Introduction and Modification
Carboxylic Acid Installation via Oxidation
The carboxylic acid moiety at C-1 is introduced through Jones oxidation of intermediate alcohols. For example, hydroxy derivative 4b (obtained via potassium acetate displacement of a mesyl group in 23 ) undergoes oxidation with CrO₃ in H₂SO₄/acetone to yield carboxylic acid 4c . Adaptation for the 5-methyl variant requires starting materials pre-functionalized with a methyl group at C-5, ensuring positional fidelity during oxidation.
Methyl Group Incorporation Strategies
Incorporation of the C-5 methyl group is achieved through two routes:
- Early-Stage Functionalization : Methyl-substituted maleic anhydride precursors are used in the initial photochemical step, directly embedding the methyl group into the cyclobutene ring.
- Late-Stage Alkylation : Post-cyclization intermediates such as 18 are subjected to Grignard reactions (e.g., MeMgBr) at C-5, followed by oxidative workup to retain stereochemistry.
Stereochemical Control and Resolution
Asymmetric Hydrogenation
Chiral induction is achieved using Raney nickel catalysts under hydrogen pressure. For instance, hydrogenation of bicyclic enamine 9 in the presence of (R)-BINAP yields the (1S,4R,5R) configuration with 88% enantiomeric excess. This method is critical for accessing the desired stereoisomer without contaminating diastereomers.
Diastereomeric Salt Resolution
When asymmetric synthesis proves insufficient, resolution via diastereomeric salt formation is employed. Treatment of racemic 4a with (S)-(-)-α-methylbenzylamine in ethyl acetate precipitates the (1S,4R,5R)-enantiomer as a crystalline salt, which is subsequently hydrolyzed to recover the free amine.
Hydrochloride Salt Formation
The final step involves protonation of the bicyclic amine with hydrochloric acid. A representative procedure dissolves the free base in anhydrous diethyl ether, followed by dropwise addition of concentrated HCl (37%) at 0°C. The precipitated hydrochloride salt is isolated via filtration and dried under vacuum, yielding (1S,4R,5R)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride as a white crystalline solid.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Photochemical Cyclization | [2+2] Cycloaddition | 65–78 | Moderate | High |
| Electrophilic Selenylation | PhSeBr Addition | 82 | High | Moderate |
| Asymmetric Hydrogenation | BINAP/Ni Catalysis | 75 | Excellent | Low |
| Diastereomeric Resolution | α-Methylbenzylamine Complex | 41 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, (1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid; hydrochloride serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Synthetic Routes :
- The synthesis typically involves multiple steps starting from readily available precursors.
- Cyclization reactions form the bicyclic core, followed by functional group modifications.
Biology
The compound is investigated for its potential biological activity, including antimicrobial and antiviral properties.
Case Study :
- A study demonstrated that derivatives of azabicyclo compounds exhibit significant antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, suggesting that this compound may also possess similar properties due to structural similarities.
Medicine
Research explores its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Mechanism of Action :
The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects.
Industrial Applications
In industrial settings, (1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid; hydrochloride is used in the development of new materials and chemical processes.
Production Methods :
- Large-scale batch or continuous flow processes are employed depending on cost and efficiency.
- Stringent quality control measures ensure consistency and safety.
Mechanism of Action
The mechanism of action of (1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Understanding these interactions at the molecular level is crucial for developing new therapeutic applications.
Comparison with Similar Compounds
Stereochemical Variants
- rac-(1R,4S,5S)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid Hydrochloride (CAS: 1989638-29-0)
Substituent Position Variations
- 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid Hydrochloride Structural Difference: Methyl group at position 4 instead of 3.
- 2-Isopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid (CAS: 765894-02-8)
Ring System Modifications
- (1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic Acid Hydrochloride (CAS: 1186506-95-5)
- 3-Azabicyclo[3.1.0]hexane-1-carboxylic Acid Hydrochloride (AS58584)
Functional Group Comparisons
Ester Derivatives
Trifluoromethyl Analogues
Biological Activity
(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid; hydrochloride is a bicyclic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of azabicyclic compounds that are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound's IUPAC name indicates a bicyclic structure with specific stereochemistry, which is crucial for its biological activity. The molecular formula is with a molecular weight of approximately 141.17 g/mol. Its structural features include:
- Bicyclic Framework : The azabicyclo structure contributes to its interaction with biological targets.
- Carboxylic Acid Group : This functional group is often involved in hydrogen bonding and ionic interactions with biomolecules.
Antimicrobial Properties
Recent studies have indicated that derivatives of azabicyclo compounds exhibit significant antimicrobial activity. For instance, a related compound demonstrated potent antibacterial effects against multidrug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii . This suggests that (1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid; hydrochloride may also possess similar properties due to its structural similarities.
Anticancer Activity
Research has shown that azabicyclic compounds can inhibit cancer cell proliferation. For example, studies on related bicyclic structures have reported cytotoxic effects on various cancer cell lines . The mechanism often involves interference with cellular signaling pathways or direct cytotoxicity.
Case Studies
- Antibacterial Efficacy : A study highlighted the effectiveness of azabicyclo compounds against resistant bacterial strains, showcasing their potential as new antibiotics .
- Cytotoxic Effects : In vitro studies demonstrated that certain azabicyclo derivatives induced apoptosis in cancer cells, indicating their potential as anticancer agents .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| Antimicrobial Activity | Effective against MDR strains |
| Anticancer Activity | Induces apoptosis in cancer cells |
Q & A
What are the critical considerations for optimizing the synthesis of this compound while preserving stereochemical integrity?
Basic Research Focus:
Synthesis typically involves photochemical cyclization or intramolecular displacement reactions. Key variables include reaction temperature (often <0°C for stereocontrol), solvent polarity (e.g., dichloromethane for non-polar intermediates), and protecting groups (e.g., tert-butoxycarbonyl for nitrogen). For example, bromine-mediated rearrangements of substituted 2-azabicyclo[2.2.0]hexenes require precise stoichiometry to avoid side products .
Advanced Consideration:
Use chiral auxiliaries or asymmetric catalysis to enhance enantiomeric excess. Post-synthetic analysis via chiral HPLC or circular dichroism (CD) spectroscopy is critical for confirming stereochemistry .
How can researchers validate the bicyclic structure and substituent effects using spectroscopic and crystallographic methods?
Basic Methodology:
- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement, particularly focusing on the bicyclo[2.1.1]hexane core and methyl group orientation .
- NMR spectroscopy : Key signals include δ ~3.5–4.5 ppm for bridgehead protons and J-coupling analysis to confirm ring strain .
Advanced Analysis:
CD spectroscopy can detect ordered secondary structures in derivatives, such as β-amino acid oligomers, to infer conformational rigidity .
What strategies address contradictions in crystallographic data refinement for this compound?
Methodological Approach:
- Use SHELXL for small-molecule refinement, leveraging high-resolution data (>1.0 Å) to resolve overlapping thermal parameters.
- Cross-validate with computational tools (e.g., density functional theory) to model electron density discrepancies, especially near the nitrogen bridgehead .
How do substituent positions (e.g., methyl, fluorine) influence reactivity and biological activity?
Experimental Design:
- Substituent effects : Compare analogs (e.g., 3-methyl vs. 5-methyl derivatives) in bromine-mediated rearrangements. Methyl groups at C3-endo positions favor rearranged dibromides (e.g., 9c-e), while C5-methyl groups yield unrearranged products (e.g., 8f) .
- Biological assays : Test derivatives for receptor-binding affinity (e.g., neurotransmitter targets) using radioligand displacement assays. Fluorinated analogs may enhance metabolic stability .
What computational methods predict the compound’s conformational stability and interaction with biological targets?
Advanced Techniques:
- Molecular dynamics (MD) simulations : Model the bicyclic core’s rigidity and its impact on binding to enzymes (e.g., proline-specific peptidases).
- In silico docking : Use software like AutoDock Vina to screen derivatives against targets (e.g., NMDA receptors) based on steric and electronic complementarity .
How can researchers design analogs to study structure-activity relationships (SAR) in neuropharmacology?
Methodology:
- Core modifications : Synthesize 2-oxabicyclo or 3-azabicyclo variants to assess ring strain effects.
- Functional group addition : Introduce hydroxymethyl or carboxylate groups to modulate hydrogen-bonding capacity (see table below) :
| Analog | Key Modification | Observed Activity |
|---|---|---|
| Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate | Ester group | Enhanced solubility for in vitro assays |
| Methyl 4-(hydroxymethyl)-derivative | Hydroxymethyl substitution | Improved binding to GABA receptors |
What purification techniques are optimal for isolating high-purity hydrochloride salts of this compound?
Basic Protocol:
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) at 4°C to precipitate the hydrochloride salt.
- Ion-exchange chromatography : Separate charged impurities using Dowex resin .
How do reaction conditions (e.g., acidic vs. basic) impact the stability of the hydrochloride salt?
Experimental Findings:
- Acidic conditions : Stable below pH 2 but degrade at >60°C (hydrolysis of the bicyclic core observed via LC-MS) .
- Basic conditions : Deprotonation of the nitrogen leads to ring-opening; avoid NaOH >0.1 M .
What are the limitations of current synthetic routes, and how can they be mitigated?
Key Challenges & Solutions:
- Low yields in cyclization steps : Optimize photochemical irradiation time (e.g., 12–24 hours under UV light) and use radical scavengers to suppress side reactions .
- Scalability issues : Transition from batch to flow chemistry for photochemical steps to improve reproducibility .
How can researchers leverage this compound’s rigidity in designing foldamers or peptidomimetics?
Advanced Application:
- Foldamer design : Oligomers of carboxy-methanopyrrolidine β-amino acids exhibit helical conformations detectable via CD and NMR. The bicyclic core enforces trans-amide bonds, reducing conformational flexibility .
- Peptidomimetic libraries : Screen analogs for protease resistance using trypsin digestion assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
